molecular formula C20H20ClNO4S B2535597 8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009667-47-3

8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2535597
CAS No.: 1009667-47-3
M. Wt: 405.89
InChI Key: HPFZZEPROBARDZ-UHFFFAOYSA-N
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Description

8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a sophisticated synthetic organic compound offered for research and development purposes. This chemical features a complex molecular architecture that incorporates a bridged 2,6-methanobenzo[g][1,3]oxazocinone core structure, further modified with chloro and 3,4-dimethylphenylsulfonyl substituents. Its unique structure makes it a compound of significant interest for exploratory studies in medicinal chemistry and chemical biology. Researchers may investigate its potential as a key intermediate in the synthesis of novel heterocyclic compounds or probe its interactions with various biological targets. The presence of the sulfonyl group often contributes to molecular recognition and binding affinity, suggesting potential applications in the development of enzyme inhibitors or receptor modulators. This product is provided with comprehensive analytical data, including NMR and mass spectrometry, to confirm identity and high chemical purity. It is intended for use by qualified laboratory professionals only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-12-(3,4-dimethylphenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-11-4-6-14(8-12(11)2)27(24,25)18-16-10-20(3,22-19(18)23)26-17-7-5-13(21)9-15(16)17/h4-9,16,18H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFZZEPROBARDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H20ClN3O3S
  • Molecular Weight : 419.9 g/mol
  • CAS Number : 1009234-30-3

The compound primarily exhibits its biological activity through modulation of the WNT/β-catenin signaling pathway, which is crucial in various cellular processes including cell proliferation and differentiation. Dysregulation of this pathway is often implicated in cancer progression.

Inhibition of DVL1

Research indicates that this compound acts as an inhibitor of Dishevelled (DVL) proteins, which are key components in the WNT signaling pathway. Specifically:

  • EC50 Values : The compound shows a promising selective DVL1 binding inhibition with an EC50 value of approximately 0.74 ± 0.08 μM, indicating effective inhibition at low concentrations .

Anticancer Effects

In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. Notably:

  • HCT116 Cells : It exhibited an EC50 of 7.1 ± 0.6 μM against HCT116 colon cancer cells expressing wild-type APC . This suggests its potential as a therapeutic agent in WNT-dependent cancers.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study The compound inhibited DVL1 with high selectivity, leading to reduced cell proliferation in cancer models .
Molecular Dynamics Simulations These simulations suggested a unique binding mode for the compound compared to other known inhibitors .
In Vivo Studies Further studies are needed to confirm efficacy and safety in animal models before clinical trials can be initiated .

Safety and Toxicology

While preliminary studies suggest promising anticancer activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data on long-term effects and potential side effects remain limited.

Scientific Research Applications

Example of Synthesis Pathway

  • Starting Materials : The synthesis often begins with readily available aromatic compounds.
  • Formation of the Oxazocin Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the sulfonyl group is typically performed using sulfonyl chlorides in the presence of bases.
  • Chlorination : The chlorination step introduces the chloro substituent at a strategic position on the aromatic system.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives containing sulfonyl groups can enhance antibacterial efficacy against Gram-positive bacteria and fungi such as Candida albicans .

Anticancer Potential

Recent investigations into related oxazocin derivatives have revealed promising anticancer activities. Compounds featuring oxazocin frameworks have been reported to demonstrate moderate to high cytotoxicity against several cancer cell lines, suggesting potential as chemotherapeutic agents .

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have been conducted to assess the toxicity of related compounds on aquatic organisms like Daphnia magna, revealing varying degrees of toxicity which can guide further development and optimization .

Case Study 1: Antimicrobial Evaluation

In a study evaluating new derivatives of sulfonylbenzoic acids, researchers synthesized various compounds and assessed their antimicrobial activity. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with some compounds showing minimal toxicity to human cell lines .

Case Study 2: Anticancer Activity

Another investigation focused on 1,3,4-oxadiazole derivatives demonstrated that specific modifications to the chemical structure led to enhanced anticancer activity against breast cancer cell lines. The study highlighted that compounds with a similar structural motif to 8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one showed IC50 values in the low micromolar range .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, allowing for comparative analysis of substituent effects and scaffold variations.

Compound A : 8-Chloro-5-((3,4-Dimethylphenyl)Sulfonyl)-2,3-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3]Oxazocin-4(3H)-one

  • Key Difference : Additional methyl group at position 3.
  • Impact: Increased steric hindrance may reduce binding affinity to receptors compared to the target compound. No pharmacological data are available in the provided evidence to confirm this hypothesis .

Compound B : 3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-one (CAS: 899213-30-0)

  • Key Differences :
    • Replacement of the oxazocine ring with an oxadiazocine (additional nitrogen atom).
    • Methoxyphenyl substituent instead of sulfonyl group.
  • Impact: The oxadiazocine core may enhance metabolic stability, while the methoxy group could alter electronic properties. No comparative bioactivity data are reported in the evidence .

Compound C : 4,4-Dimethyl-2-Oxohex-5-Enoic Acid (CAS: 217195-73-8)

  • Key Differences : Linear aliphatic structure with a ketone and carboxylic acid group.
  • Impact : Lacks the fused bicyclic system, rendering it pharmacologically distinct. This compound is unlikely to share target specificity with the benzoxazocine derivatives .

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B
Core Structure Benzoxazocine Benzoxazocine Benzoxadiazocine
Position 8 Substituent Chlorine Chlorine Methyl
Position 5 Substituent 3,4-Dimethylphenyl sulfonyl 3,4-Dimethylphenyl sulfonyl 3-Methoxyphenyl
Additional Substituents Methyl (C2) Methyl (C2, C3) Methyl (C2, C8)
Bioactivity Data Not available Not available Not available

Research Findings and Limitations

  • Synthetic Accessibility : Sulfonyl-containing benzoxazocines (e.g., the target compound) typically require multi-step synthesis involving sulfonation and cyclization, as inferred from related analogs .
  • Structure-Activity Relationship (SAR) : Methyl and sulfonyl groups are common in CNS-targeting agents, but the absence of comparative binding or efficacy data in the evidence precludes definitive conclusions.
  • Metabolic Stability : Compounds with bulkier substituents (e.g., Compound A) may exhibit longer half-lives, though this remains speculative without experimental data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one?

  • Methodology : Use multi-step organic synthesis involving sulfonylation of intermediate benzoxazocine precursors. Key steps include:

  • Cyclocondensation of chlorinated benzoxazine intermediates with 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
    • Critical Note : Optimize reaction stoichiometry to minimize byproducts like desmethyl derivatives, which may form due to incomplete sulfonylation .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Determine absolute stereochemistry and confirm the methanobenzooxazocin core using single-crystal diffraction (e.g., Mo-Kα radiation, SHELXL refinement) .
  • NMR analysis : Assign diastereotopic protons in the 5,6-dihydro-2H-2,6-methano bridge using 2D NOESY and HSQC experiments to resolve overlapping signals .

Q. What are the key intermediates in the synthesis of this compound, and how are their purities validated?

  • Intermediates :

  • Chlorinated benzoxazocine lactam (pre-sulfonylation stage).
  • 3,4-Dimethylbenzenesulfonyl chloride derivatives.
    • Validation :
  • Use HPLC-DAD (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Monitor reaction progress via TLC (silica gel GF254, UV visualization) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be addressed experimentally?

  • Approach :

  • Dose-response studies : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls) to isolate confounding variables .
  • Statistical analysis : Apply ANOVA or mixed-effects models to compare datasets from independent labs, accounting for batch-to-batch variability in compound purity .

Q. What computational strategies predict the environmental fate and biodegradation pathways of this compound?

  • Methodology :

  • Molecular modeling : Use density functional theory (DFT) to calculate hydrolysis and photodegradation kinetics (e.g., B3LYP/6-31G* basis set).
  • QSAR models : Corporate logP and topological polar surface area (TPSA) to estimate bioaccumulation potential and soil adsorption coefficients .

Q. How can regioselectivity challenges in functionalizing the methanobenzooxazocin core be overcome?

  • Solutions :

  • Protecting group strategies : Temporarily block the sulfonyl group with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution to the oxazocin nitrogen .
  • Catalytic methods : Employ Pd-catalyzed C-H activation for selective arylations, monitored by in-situ IR spectroscopy .

Data Analysis & Experimental Design

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

  • Protocol :

  • Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C, 48 hrs). Quantify degradation products via LC-MS/MS .
  • Design : Use a split-plot factorial design to test temperature, pH, and ionic strength as independent variables .

Q. How should researchers analyze conflicting spectroscopic data (e.g., <sup>13</sup>C NMR shifts) between synthetic batches?

  • Troubleshooting :

  • Isotopic labeling : Synthesize <sup>13</sup>C-enriched batches to confirm assignments.
  • Dynamic NMR : Probe conformational exchange broadening in DMSO-d6 at variable temperatures .

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